molecular formula C13H19NO3 B3250714 (2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate CAS No. 204587-97-3

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B3250714
CAS No.: 204587-97-3
M. Wt: 237.29 g/mol
InChI Key: FTDZKKASRJHWGD-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tert-butyl group, an amino group, a hydroxyl group, and a phenyl group, making it a versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (2S,3S)-3-phenyl-2-hydroxypropanoic acid as the starting material.

  • Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) to form the tert-butyl ether derivative.

  • Amination: The protected compound undergoes amination using ammonia or an amine source under suitable conditions to introduce the amino group.

  • Deprotection: Finally, the tert-butyl protecting group is removed using acidic conditions to yield the final product.

Industrial Production Methods: Industrial-scale production involves optimizing these steps for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

  • Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophiles such as bromine (Br2) and Lewis acids like aluminum chloride (AlCl3) are typical reagents.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Brominated phenyl derivatives, chlorinated phenyl derivatives.

Scientific Research Applications

(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate is utilized in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions, while the phenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate biological processes and influence the activity of enzymes and receptors.

Comparison with Similar Compounds

  • (2S,3R)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

  • (2R,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

  • (2R,3R)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

Uniqueness: (2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The (2S,3S) configuration provides distinct advantages in terms of binding affinity and specificity compared to its stereoisomers.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDZKKASRJHWGD-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186065
Record name 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204587-97-3
Record name 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204587-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.